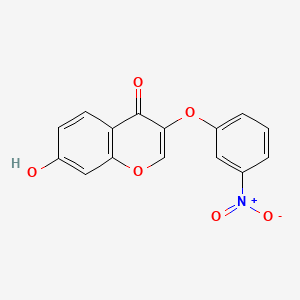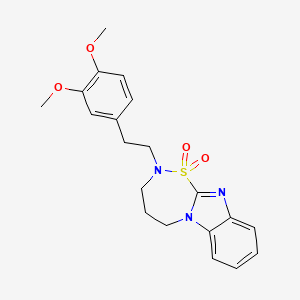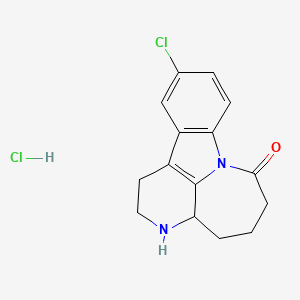
3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (±)-” is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diazacyclohepta ring fused with a fluorenone moiety, along with a chlorine substituent and a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (±)-” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the diazacyclohepta ring through cyclization of appropriate precursors.
Chlorination: Introduction of the chlorine substituent using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Hydrochloride Formation: Conversion to the hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes for large-scale synthesis, including:
Batch Processing: Sequential addition of reagents and intermediates in a controlled manner.
Continuous Flow Synthesis: Use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
“3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (±)-” can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reduction of the fluorenone moiety to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions at the chlorine substituent.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidized Derivatives: Formation of ketones or carboxylic acids.
Reduced Products: Formation of alcohols or hydrocarbons.
Substituted Compounds: Introduction of new functional groups at the chlorine position.
Scientific Research Applications
Chemistry
Catalysis: Use as a catalyst or ligand in organic synthesis.
Material Science: Incorporation into polymers or materials with unique properties.
Biology
Biochemical Probes: Use as a probe to study biological pathways and interactions.
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential therapeutic effects in various diseases.
Diagnostic Tools: Use in diagnostic assays and imaging techniques.
Industry
Chemical Manufacturing: Use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of “3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (±)-” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Fluorenone Derivatives: Compounds with similar fluorenone structures.
Diazacyclohepta Compounds: Compounds with similar diazacyclohepta rings.
Chlorinated Organic Compounds: Compounds with chlorine substituents.
Uniqueness
“3,7a-Diazacyclohepta(jk)fluoren-7(1H)-one, 2,3,3a,4,5,6-hexahydro-10-chloro-, monohydrochloride, (±)-” is unique due to its combination of structural features, including the fused ring system, chlorine substituent, and hydrochloride salt form
Properties
CAS No. |
87255-62-7 |
|---|---|
Molecular Formula |
C15H16Cl2N2O |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
14-chloro-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraen-9-one;hydrochloride |
InChI |
InChI=1S/C15H15ClN2O.ClH/c16-9-4-5-13-11(8-9)10-6-7-17-12-2-1-3-14(19)18(13)15(10)12;/h4-5,8,12,17H,1-3,6-7H2;1H |
InChI Key |
NTBLQUFIUBFXCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3=C(CCN2)C4=C(N3C(=O)C1)C=CC(=C4)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


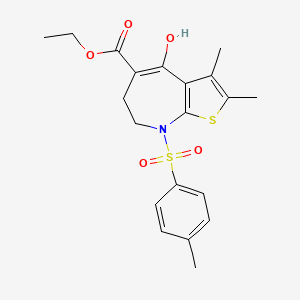

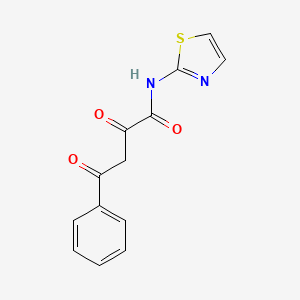
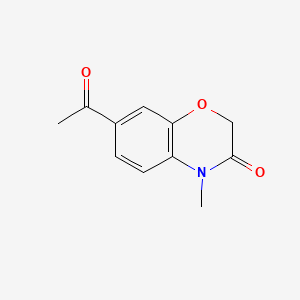

![N,N-bis[(4-chlorophenyl)methyl]-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709234.png)
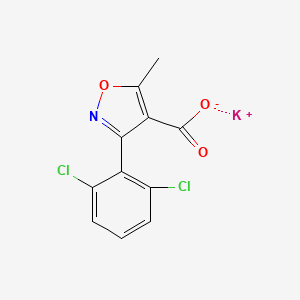
![5-[3-(dimethylamino)propyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12709250.png)
